2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide
Overview
Description
Synthesis Analysis The synthesis of derivatives related to 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide involves oxidative addition reactions of trifluoroacetamide with alkenes and dienes in an oxidative system. This process yields products with iodoamidation and addition-cyclization outcomes, demonstrating the compound's versatility in chemical synthesis (Shainyan et al., 2015).
Molecular Structure Analysis Structural characterization of similar compounds has been conducted using X-ray analysis and NMR techniques, revealing details about their molecular configuration and intermolecular interactions. For instance, the synthesis and crystal structure characterization of a related compound showed intermolecular hydrogen bonds, highlighting the compound's potential for forming stable molecular assemblies (Pan et al., 2016).
Chemical Reactions and Properties Chemical reactions involving trifluoroacetyl groups often lead to the formation of products with interesting properties. For example, the palladium-catalyzed ortho-trifluoromethylation of the aromatic C-H bond directed by an acetamino group provides a green approach to synthesize compounds with high biological potential, indicative of the trifluoroacetyl group's reactivity and utility in organic synthesis (Zhang et al., 2013).
Scientific Research Applications
-
Chemical Structure and Properties : The molecular formula of 2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide is C5H3F6NO2, and its molecular weight is 223.0732 . It’s also known as N-Methylbis (trifluoroacetamide) .
-
Use in Organic Synthesis : N-Methyl trifluoroacetamide is often used as a reagent in organic synthesis, especially in amination reactions . It can enhance the efficiency of these reactions .
-
Use as an Additive : It can also be used as an additive in coatings and plastics to improve the corrosion resistance and heat resistance of the products .
-
Preparation Method : The synthesis method of N-Methyl trifluoroacetamide can be obtained by reacting trifluoroacetic acid with methylamine. The reaction usually takes place under an inert gas atmosphere .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It may cause severe skin burns and eye damage, and may cause respiratory irritation . In case of contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-(2,2,2-trifluoroacetyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F6NO2/c1-12(2(13)4(6,7)8)3(14)5(9,10)11/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGBWLXGUPTXHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(F)(F)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218623 | |
Record name | N-Methyl-bis(trifluoroacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | N-Methyl-bis(trifluoroacetamide) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16020 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide | |
CAS RN |
685-27-8 | |
Record name | N-Methylbis(trifluoroacetyl)imide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-bis(trifluoroacetamide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-bis(trifluoroacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.619 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.